molecular formula C15H14N4O4S B2661798 2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 823825-58-7

2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2661798
CAS No.: 823825-58-7
M. Wt: 346.36
InChI Key: QGKGHRAWZIKZRJ-UHFFFAOYSA-N
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Description

2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H14N4O4S and its molecular weight is 346.36. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Anticancer Activity : A study demonstrated that derivatives of 1,3,4-oxadiazole, including structures similar to the compound , have been designed and synthesized with the intent of discovering new cytotoxic and antimicrobial agents. These derivatives have shown promise as chemotherapeutic agents, displaying significant antiproliferative activity against human tumor cell lines, including lung and breast cancer cells, indicating their potential as cancer treatments (Kaya et al., 2017).

  • Antimicrobial Activity : The same study also highlighted the antimicrobial potential of these compounds, demonstrating effectiveness against various gram-positive and gram-negative bacteria and fungi. This suggests the compound's role in addressing antimicrobial resistance by providing a new scaffold for developing antibiotics (Kaya et al., 2017).

Computational and Pharmacological Potential

  • A detailed investigation into heterocyclic 1,3,4-oxadiazole derivatives for toxicity assessment, tumor inhibition, and other pharmacological actions revealed these compounds exhibit binding and moderate inhibitory effects in various assays. This study underscores the compound's versatile pharmacological profile, including potential anti-inflammatory and analgesic properties, and its capacity to inhibit tumor growth through specific molecular interactions (Faheem, 2018).

Synthesis and Characterization

  • Research on the synthesis, characterization, and biological screening of related 1,3,4-oxadiazole derivatives has contributed significantly to the understanding of these compounds' structure-activity relationships. Such studies are crucial for the rational design of new therapeutics with enhanced efficacy and reduced toxicity, providing a solid foundation for further drug development efforts (Rehman et al., 2013).

Properties

IUPAC Name

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-9-7-12(19-23-9)16-13(20)8-24-15-18-17-14(22-15)10-5-3-4-6-11(10)21-2/h3-7H,8H2,1-2H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKGHRAWZIKZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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